N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple aminium groups and iodide ions, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide typically involves the reaction of a pentane-1,5-diamine derivative with propyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to achieve efficient conversion. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like chloride, bromide, or hydroxide ions can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce tertiary amines.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis and death. Additionally, the compound can form complexes with proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrapropylammonium iodide: Similar in structure but with four propyl groups attached to a single nitrogen atom.
Hexamethylpentane-1,5-bis(aminium) diiodide: Similar backbone but with methyl groups instead of propyl groups.
Uniqueness
N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is unique due to its specific arrangement of propyl groups and the presence of two quaternary ammonium centers. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
827579-50-0 |
---|---|
Molekularformel |
C23H52I2N2 |
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
tripropyl-[5-(tripropylazaniumyl)pentyl]azanium;diiodide |
InChI |
InChI=1S/C23H52N2.2HI/c1-7-16-24(17-8-2,18-9-3)22-14-13-15-23-25(19-10-4,20-11-5)21-12-6;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IADJFCHPTGPQTI-UHFFFAOYSA-L |
Kanonische SMILES |
CCC[N+](CCC)(CCC)CCCCC[N+](CCC)(CCC)CCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.